molecular formula C6H6ClNO3 B3273184 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride CAS No. 58142-32-8

2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride

Cat. No.: B3273184
CAS No.: 58142-32-8
M. Wt: 175.57 g/mol
InChI Key: BQPAOWVNIXJERC-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride is a chemical compound that features a pyrrolidine ring with two ketone groups at positions 2 and 5, and an acetyl chloride group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride typically involves the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

2,5-Dioxopyrrolidin-1-yl acetic acid+Thionyl chloride2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride+SO2+HCl\text{2,5-Dioxopyrrolidin-1-yl acetic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,5-Dioxopyrrolidin-1-yl acetic acid+Thionyl chloride→2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2,5-dioxopyrrolidin-1-yl acetic acid.

    Condensation reactions: The compound can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used to prevent hydrolysis.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride involves the reactivity of the acetyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acetic acid: The parent compound from which 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride is derived.

    N-Succinimidyl acrylate: Another compound featuring a succinimide ring, used as a protein crosslinker.

    2,5-Dioxopyrrolidin-1-yl acrylate: Similar in structure but with an acrylate group instead of an acetyl chloride group.

Uniqueness

This compound is unique due to its highly reactive acetyl chloride group, which allows for a wide range of chemical modifications and applications. Its ability to form stable amides and esters makes it a valuable reagent in organic synthesis and bioconjugation.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPAOWVNIXJERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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